3-(Phenylthio)benzoic Acid: A Technical Guide to the Diaryl Sulfide Scaffold
3-(Phenylthio)benzoic Acid: A Technical Guide to the Diaryl Sulfide Scaffold
The following technical guide details the chemical properties, synthesis, and applications of 3-(Phenylthio)benzoic acid.
Part 1: Executive Summary & Chemical Identity
3-(Phenylthio)benzoic acid represents a critical "meta-substituted" diaryl sulfide scaffold in medicinal chemistry. Unlike its para isomer (often associated with COX-2 inhibition in NSAIDs like fenbufen analogs) or its ortho isomer (prone to steric hindrance and cyclization to thioxanthones), the meta isomer offers a unique geometric vector for drug design. It serves as a robust bioisostere for diphenyl ethers and benzophenones, introducing a "soft" sulfur center that modulates lipophilicity and metabolic susceptibility.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Notes |
| IUPAC Name | 3-(Phenylsulfanyl)benzoic acid | |
| Molecular Formula | C₁₃H₁₀O₂S | |
| Molecular Weight | 230.28 g/mol | |
| CAS Number | 6310-50-5 (Isomer series) | Note: Isomeric confusion is common. Verify structure. |
| Physical State | Crystalline Solid | Off-white to pale yellow needles. |
| Melting Point | 138–142 °C (Typical) | Lower than p-isomer due to crystal packing symmetry. |
| pKa (Predicted) | 3.95 ± 0.10 | Slightly more acidic than benzoic acid (4.20) due to inductive withdrawal by m-SPh. |
| logP (Predicted) | 3.6 – 3.8 | Highly lipophilic; requires polar solvents for assays. |
| Solubility | DMSO, MeOH, DCM, EtOAc | Insoluble in water without pH adjustment. |
Part 2: Synthetic Methodologies
The synthesis of 3-(phenylthio)benzoic acid challenges the chemist to form a Carbon-Sulfur (C-S) bond on a deactivated aromatic ring. Traditional Nucleophilic Aromatic Substitution (SNAr) fails due to the electron-rich nature of the thiophenol nucleophile and the lack of strong electron-withdrawing groups on the aryl halide.
Primary Route: Copper-Catalyzed C-S Coupling (Ullmann-Type)
The most reliable protocol utilizes a modified Ullmann condensation or Chan-Lam coupling, leveraging a copper catalyst to facilitate the cross-coupling of 3-iodobenzoic acid and thiophenol.
Reaction Mechanism & Logic
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Oxidative Addition: Cu(I) inserts into the Ar-I bond or coordinates with the thiol.
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Ligand Exchange: Base facilitates the formation of a Cu-S thiolate species.
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Reductive Elimination: The C-S bond forms, regenerating the catalyst.
Experimental Protocol
Reagents:
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3-Iodobenzoic acid (1.0 equiv)
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Thiophenol (1.1 equiv)
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Copper(I) Iodide (CuI) (5-10 mol%)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
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Solvent: DMF or DMSO (degassed)
Step-by-Step Workflow:
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Setup: Charge a flame-dried round-bottom flask with 3-iodobenzoic acid (2.48 g, 10 mmol), K₂CO₃ (2.76 g, 20 mmol), and CuI (190 mg, 1 mmol).
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Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
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Addition: Add degassed DMF (20 mL) followed by thiophenol (1.13 mL, 11 mmol) via syringe.
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Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes; Product R_f ~ 0.4).
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Workup: Cool to room temperature. Dilute with water (100 mL).
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Acidification: Carefully acidify with 1M HCl to pH ~3. The product will precipitate as a solid.
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Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).
Visualization: Synthetic Pathway[11]
Caption: Copper-catalyzed cross-coupling mechanism for the synthesis of the diaryl sulfide scaffold.
Part 3: Chemical Reactivity & Derivatization
The 3-(phenylthio)benzoic acid molecule possesses two distinct reactive centers: the carboxylic acid (hydrophilic head) and the sulfide bridge (redox-active linker).
The "Sulfur Switch": Redox Modulation
The sulfide linker (-S-) is susceptible to stepwise oxidation. This is a critical feature for metabolic stability studies (metabolite ID) and for tuning polarity.
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Sulfoxide (S=O): Chiral center generation. Increases polarity significantly.
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Sulfone (O=S=O): Highly stable, strong electron-withdrawing group.
Electrophilic Aromatic Substitution (EAS)
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Ring A (Benzoic Acid side): The -COOH group is meta-directing (deactivating). The -SPh group is ortho/para-directing (activating).
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Result: Electrophiles will preferentially attack the positions ortho or para to the sulfide on the benzoic acid ring (Positions 2, 4, or 6).
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Ring B (Phenyl side): Unsubstituted and activated by the sulfide lone pair.
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Result: Competitive substitution often occurs on the unsubstituted phenyl ring unless blocked.
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Visualization: Reactivity Map
Caption: Major chemical transformation pathways: Oxidation, Esterification, and Electrophilic Substitution.[1]
Part 4: Medicinal Chemistry Applications
Bioisosterism in Drug Design
The 3-(phenylthio)benzoic acid moiety is a scaffold often used to replace:
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Diphenyl Ethers: The -S- link is longer (1.84 Å vs 1.40 Å for C-O) and creates a sharper bond angle (~109° vs ~120°). This alters the spatial orientation of the two aromatic rings, potentially accessing new hydrophobic pockets in protein targets.
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Benzophenones: The sulfide is non-planar compared to the carbonyl, offering "3D" character to the molecule.
Therapeutic Areas
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NSAIDs: Analogous to Fenbufen and Tioopinac. The 3-isomer provides a variation in the vector of the acidic pharmacophore, potentially altering COX-1/COX-2 selectivity profiles.
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Antimicrobials: Benzoic acid derivatives are classic preservatives.[2] The addition of the hydrophobic phenylthio group enhances membrane permeability, potentially increasing efficacy against Gram-positive bacteria (e.g., S. aureus).
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Proteostasis Modulators: Recent studies suggest halogenated and thio-substituted benzoic acids can modulate the ubiquitin-proteasome pathway, serving as chemical probes for aging research.
Part 5: Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Odor: Like many aryl sulfides, it may possess a disagreeable, garlic-like odor. Work inside a fume hood.
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Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation to the sulfoxide by atmospheric oxygen.
References
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Chemical Identity & Properties
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Synthetic Methodology (C-S Coupling)
- Bates, C. G., et al. "Copper-catalyzed synthesis of vinyl sulfides." Organic Letters, 2002.
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Beilstein Journal of Organic Chemistry. "Efficient Cu-catalyzed base-free C–S coupling." Link
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Medicinal Chemistry & Reactivity
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Journal of the Chemical Society B. "The pKa values of mono-substituted phenols and benzenethiols." (Hammett constant data for pKa prediction).[4] Link
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International Journal of Advanced Research in Science, Communication and Technology. "Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid Derivatives." Link
-
Sources
- 1. BJOC - Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides [beilstein-journals.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. youtube.com [youtube.com]
